Home > Products > Screening Compounds P136434 > Erythromycin A enol ether
Erythromycin A enol ether - 33396-29-1

Erythromycin A enol ether

Catalog Number: EVT-267108
CAS Number: 33396-29-1
Molecular Formula: C38H67NO12
Molecular Weight: 715.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Erythromycin A enol ether is a decomposition product of the macrolide antibiotic, erythromycin A. Erythromycin A enol ether does not retain the antibiotic properties of erythromycin A and has been identified as a β-turn mimic of the peptide hormone motilin, causing duodenal contractions and gastrointestinal distress. This compound has been used to determine the binding characteristics of ligands of the motilin receptor.
Impurity E.
EM-523 is an erythromycin derivative which is a potent motilin agonist.

Erythromycin A

Compound Description: Erythromycin A is a macrolide antibiotic known for its broad-spectrum antibacterial activity. It functions by binding to the bacterial ribosome, inhibiting protein synthesis. Erythromycin A exhibits instability in acidic conditions, leading to degradation [, , ].

Relevance: Erythromycin A is the direct precursor to Erythromycin A Enol Ether, formed through acid-catalyzed dehydration [, , ]. The enol ether represents a degradation product and lacks the antibacterial activity of Erythromycin A [, , ].

Pseudoerythromycin A Enol Ether

Compound Description: Pseudoerythromycin A Enol Ether is another degradation product of Erythromycin A, often observed under neutral or slightly alkaline conditions []. It arises from a translactonization reaction involving Erythromycin A Enol Ether [].

Relevance: This compound highlights the susceptibility of Erythromycin A Enol Ether to further reactions, particularly under specific pH conditions. The "pseudo" designation indicates a structural isomerism compared to Erythromycin A Enol Ether [, ].

Anhydroerythromycin A

Compound Description: Anhydroerythromycin A is a degradation product of Erythromycin A, typically formed under strongly acidic conditions. It is generated through a dehydration reaction, resulting in the loss of a water molecule from Erythromycin A [, , ].

Relevance: Anhydroerythromycin A often appears alongside Erythromycin A Enol Ether during the acidic degradation of Erythromycin A, indicating a shared degradation pathway. Both compounds are considered inactive as antibacterial agents [, , ].

Erythromycin A 6,9:9,12-spiroketal

Compound Description: This compound is a minor degradation product observed during the oximation of Erythromycin A with hydroxylamine hydrochloride and sodium acetate in methanol [].

Relevance: The formation of Erythromycin A 6,9:9,12-spiroketal alongside Erythromycin A Enol Ether during specific reactions suggests a complex interplay of reaction pathways and highlights the potential for multiple degradation products from Erythromycin A [].

8,9-anhydroerythromycin A 6,9-hemiketal

Compound Description: Similar to Erythromycin A 6,9:9,12-spiroketal, this compound is a minor degradation product observed during the oximation of Erythromycin A [].

Relevance: The presence of 8,9-anhydroerythromycin A 6,9-hemiketal further emphasizes the complexity of Erythromycin A degradation and the potential for multiple degradation pathways under specific reaction conditions [].

Relevance: Erythromycin B, while structurally similar to Erythromycin A, is considerably more resistant to the formation of its corresponding enol ether. This difference in reactivity underscores the impact of subtle structural variations on the stability and degradation pathways of macrolide antibiotics [, ].

Erythromycin B Enol Ether

Compound Description: This compound is the enol ether derivative of Erythromycin B, formed through acid-catalyzed dehydration, analogous to the formation of Erythromycin A Enol Ether from Erythromycin A [, ].

Relevance: Despite structural similarities to Erythromycin A Enol Ether, Erythromycin B Enol Ether forms at a much slower rate, highlighting the influence of even minor structural differences on the reactivity and stability of these macrolides [, ].

Erythromycin B 2'-ethyl succinate

Compound Description: Erythromycin B 2'-ethyl succinate is an ester prodrug of Erythromycin B, designed to improve taste and mask the bitterness of the parent drug [].

Relevance: This prodrug can be generated from the hydrolysis of Erythromycin B Enol Ether ethyl succinate under acidic conditions, demonstrating a potential pathway for its formation and eventual conversion to Erythromycin B [].

Erythromycin B Enol Ether Ethyl Succinate

Compound Description: This compound is a prodrug derivative of Erythromycin B designed for enhanced stability and taste-masking properties []. It exhibits poor water solubility and demonstrates resistance to hydrolysis under conditions typically found in medicine bottles [].

Relevance: Erythromycin B Enol Ether Ethyl Succinate serves as a stable precursor to Erythromycin B 2'-ethyl succinate. This prodrug strategy utilizes the inherent stability of the enol ether structure to create a more palatable and shelf-stable formulation of Erythromycin B [].

Source and Classification

Erythromycin A enol ether is classified within the macrolide antibiotic family, although it does not exhibit the antimicrobial activity characteristic of other members of this class. It is formed through the degradation of erythromycin A, which is produced by the bacterium Saccharopolyspora erythraea. The compound is recognized for its structural similarity to motilin, a 22-amino acid polypeptide hormone that plays a critical role in regulating gastrointestinal motility .

Synthesis Analysis

The synthesis of erythromycin A enol ether typically involves several chemical transformations starting from erythromycin A. Key methods include:

  1. Dehydration Reaction: This reaction leads to the formation of an enol ether from erythromycin A under acidic conditions.
  2. Acetal/Ketal Formation: The presence of alcohols can influence the formation of acetal and ketal structures, which are crucial in the synthesis process. The reactivity of alcohols decreases with increasing chain length .
  3. Purification Techniques: Following synthesis, chromatography techniques are often employed to purify the product and confirm its structure through nuclear magnetic resonance spectroscopy.

Specific parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis.

Molecular Structure Analysis

The molecular structure of erythromycin A enol ether has been elucidated through various spectroscopic methods, including nuclear magnetic resonance spectroscopy. The compound features a complex macrolide structure with an enol ether functional group that plays a pivotal role in its interaction with biological systems.

  • Chemical Formula: C₁₅H₂₈O₃
  • Molecular Weight: 284.39 g/mol
  • Nuclear Magnetic Resonance Data: Assignments for hydrogen and carbon nuclei have been established, confirming the structural integrity and functional groups present in the molecule .

The structural analysis reveals that erythromycin A enol ether exists in an equilibrium between ketone and hemiketal forms in solution, which is essential for understanding its reactivity and biological activity.

Chemical Reactions Analysis

Erythromycin A enol ether participates in various chemical reactions due to its reactive functional groups:

  1. Hydrolysis: Under acidic or basic conditions, the enol ether can undergo hydrolysis to regenerate erythromycin A.
  2. Reactions with Nucleophiles: The electrophilic nature of the carbonyl group allows it to react with nucleophiles, leading to diverse derivatives.
  3. Formation of Derivatives: The compound can serve as a precursor for synthesizing other biologically active compounds through modification of its functional groups.

These reactions highlight the versatility of erythromycin A enol ether in synthetic organic chemistry and its potential applications in drug development.

Mechanism of Action

Erythromycin A enol ether mimics motilin's structure, allowing it to bind to motilin receptors in the gastrointestinal tract. This interaction stimulates peristalsis and enhances gastrointestinal motility by promoting duodenal contractions.

  • Gastrointestinal Effects: By mimicking motilin, erythromycin A enol ether facilitates the release of digestive enzymes and hormones such as somatostatin and pancreatic polypeptide .
  • Clinical Implications: Although it lacks antibiotic properties, its ability to modulate gut motility makes it relevant in treating conditions associated with gastrointestinal dysmotility.
Physical and Chemical Properties Analysis

Erythromycin A enol ether exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents such as methanol and ethanol but poorly soluble in water.
  • Stability: The compound is sensitive to light and moisture; therefore, it should be stored under controlled conditions to maintain stability.

These properties are essential for both laboratory handling and potential pharmaceutical applications.

Applications

Erythromycin A enol ether finds applications primarily within scientific research rather than clinical settings due to its lack of antimicrobial activity:

  1. Research Tool: It serves as a β-turn mimic for studying peptide hormone interactions and gastrointestinal physiology.
  2. Pharmaceutical Development: Investigated for potential use in therapies targeting gastrointestinal disorders due to its motilin-mimicking effects.
  3. Analytical Chemistry: Utilized as an analytical standard in chromatography for monitoring degradation products of erythromycin in various matrices .

Properties

CAS Number

33396-29-1

Product Name

Erythromycin A enol ether

IUPAC Name

(2R,3R,4S,5R,8R,9S,10S,11R,12R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-3,4-dihydroxy-9-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-en-7-one

Molecular Formula

C38H67NO12

Molecular Weight

715.9 g/mol

InChI

InChI=1S/C37H65NO12/c1-14-25-37(10,43)30(40)20(4)28-18(2)16-36(9,50-28)32(49-34-27(39)24(38(11)12)15-19(3)45-34)21(5)29(22(6)33(42)47-25)48-26-17-35(8,44-13)31(41)23(7)46-26/h19-27,29-32,34,39-41,43H,14-17H2,1-13H3/t19-,20+,21+,22-,23+,24+,25-,26+,27-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1

InChI Key

UTTLXGDLSXWDJI-OTELOYJSSA-N

SMILES

CCC1C(C(C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)C)C)C)O)(C)O

Solubility

Soluble in DMSO

Synonyms

de-(N-methyl)-N-ethyl-8,9-anhydroerythromycin A 6,9-hemiacetal
EM 523
EM-523
EM523L
N-ethyl-N-demethyl-8,9-anhydroerythromycin A 6,9-hemiketal

Canonical SMILES

CCC1C(C(C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)C)C)C)O)(C)O

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C2=C(C[C@@](O2)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)C)C)C)O)(C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.